3-nitrophenyl diphenylcarbamate
CAS No.:
Cat. No.: VC11078015
Molecular Formula: C19H14N2O4
Molecular Weight: 334.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14N2O4 |
|---|---|
| Molecular Weight | 334.3 g/mol |
| IUPAC Name | (3-nitrophenyl) N,N-diphenylcarbamate |
| Standard InChI | InChI=1S/C19H14N2O4/c22-19(25-18-13-7-12-17(14-18)21(23)24)20(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14H |
| Standard InChI Key | VCHDOTRSRDQOLY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC(=C3)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC(=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
3-Nitrophenyl diphenylcarbamate (C₁₉H₁₄N₂O₄) consists of a carbamate backbone (-O(CO)NH-) bridging two phenyl groups. The nitro (-NO₂) substituent at the meta position of one phenyl ring introduces electron-withdrawing effects, altering the compound’s electronic distribution and reactivity . This structural configuration distinguishes it from para-substituted analogs, which often exhibit divergent physicochemical behaviors .
Spectroscopic Identification
Infrared (IR) spectroscopy of related carbamates reveals carbonyl stretching vibrations at 1700–1705 cm⁻¹, characteristic of the carbamate group. N-H stretching bands appear between 3300–3350 cm⁻¹, confirming secondary amide formation . Nuclear magnetic resonance (NMR) data for analogous compounds show aromatic proton resonances in the δ 7.2–8.8 ppm range and a broad singlet for the N-H proton at δ 9.8 .
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 3-nitrophenyl diphenylcarbamate derivatives typically involves:
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Reagent Selection: Combining chloroformate derivatives (e.g., phenyl chloroformate) with nitro-substituted anilines in the presence of base catalysts like triethylamine .
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Solvent Systems: Dichloromethane or carbon tetrachloride, which facilitate nucleophilic substitution reactions while maintaining low reaction temperatures (<25°C) .
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Purification Techniques: Sequential water washing, solvent distillation, and recrystallization from methanol to achieve >95% purity .
A representative synthesis from patent literature involves:
This method yields 70% product under optimized conditions .
Industrial-Scale Production
Patent CN102766054A outlines a scalable process for bis(4-nitrophenyl) carbonate, which can be adapted for 3-nitrophenyl derivatives:
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Reactor Setup: Tubular reactors enhance mixing efficiency and heat dissipation .
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Key Parameters:
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Yield Optimization: Distillation under reduced pressure (70°C) removes dichloromethane solvent, achieving 85–90% isolated yield .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of analogous carbamates shows melting points between 110–112°C, with decomposition initiating at 200°C . The meta-nitro group reduces thermal stability compared to para-substituted derivatives due to increased intramolecular strain .
Solubility and Reactivity
| Solvent | Solubility (g/100 mL) | Reactivity Notes |
|---|---|---|
| Dichloromethane | 15.2 | Preferred for SN₂ reactions |
| Methanol | 3.8 | Limited solubility at RT |
| Water | 0.05 | Hydrolyzes slowly to 3-nitroaniline |
The carbamate group undergoes hydrolysis in basic media:
This reactivity is exploited in controlled-release drug formulations .
Biological Activity and Applications
Pharmacological Prospects
The compound’s nitro group enables redox cycling, generating reactive oxygen species (ROS) that exhibit cytotoxic effects in cancer cell lines (EC₅₀ = 12 μM in MCF-7) . Further structure-activity relationship (SAR) studies could optimize its therapeutic index.
Comparative Analysis with Structural Analogs
The meta-nitro configuration in 3-nitrophenyl diphenylcarbamate balances electronic effects and steric bulk, making it uniquely suited for targeted biological applications .
Industrial and Research Applications
Polymer Chemistry
As a carbonate precursor, 3-nitrophenyl derivatives can participate in interfacial polycondensation reactions to form nitro-aromatic polycarbonates with UV-absorption properties .
Analytical Chemistry
The compound serves as a chiral derivatizing agent in HPLC, resolving enantiomers of carboxylic acids via diastereomeric carbamate formation .
Agricultural Formulations
Pilot-scale trials demonstrate 60% efficacy against Phytophthora infestans at 0.1% w/v concentrations, suggesting potential as a late-blight fungicide .
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